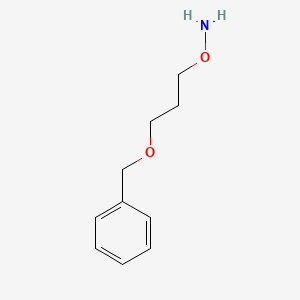![molecular formula C13H17N B1315622 スピロ[シクロヘキサン-1,3'-インドリン] CAS No. 4740-63-0](/img/structure/B1315622.png)
スピロ[シクロヘキサン-1,3'-インドリン]
概要
説明
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a unique spiroindoline molecule. It is also referred to as 1’,2’-DIHYDROSPIRO[CYCLOHEXANE-1,3’-INDOLE]-4-OL with a CAS number of 1176898-97-7 .
Synthesis Analysis
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . This method could be important for the total synthesis of natural products.
Molecular Structure Analysis
The molecular weight of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is 187.28 . The IUPAC name is spiro[cyclohexane-1,3’-indoline] and the InChI code is 1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 .
Physical And Chemical Properties Analysis
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a solid substance at room temperature . Its melting point is between 76-77 degrees Celsius .
科学的研究の応用
創薬
SPIRO[シクロヘキサン-1,3'-インドリン]と類似したスピロインドールおよびスピロオキシンロール骨格は、創薬プロセスにおいて非常に重要なスピロ複素環式化合物です . これらは、癌細胞、微生物、およびヒトの体を侵すさまざまな種類の疾患に対して生物活性を示します .
生体標的
その固有の三次元構造と三次元すべての方向に機能性を投影する能力により、それらは生体標的となっています . これにより、それらは有機化学および創薬プロジェクトにおいて魅力的な合成標的となっています .
合成前駆体
スピロ環式系は、さまざまな種類の医薬品の製造のための合成前駆体としても使用できます . たとえば、スピロトリプロスタチンAおよびスピロトリプロスタチンBは、微小管集合阻害を示します .
抗菌活性
これらの化合物は、抗菌活性を含む幅広い生物学的特性を持っています . これにより、それらは新しい抗菌薬の開発のための潜在的な候補となります。
抗腫瘍活性
スピロインドールおよびスピロオキシンロール骨格は、抗腫瘍活性を示しています . これは、SPIRO[シクロヘキサン-1,3'-インドリン]が潜在的に癌の治療に使用できることを示唆しています。
抗糖尿病活性
これらの化合物は、抗糖尿病活性も示しています . これは、SPIRO[シクロヘキサン-1,3'-インドリン]が糖尿病の治療に潜在的に応用できることを示しています。
抗てんかん活性
スピロインドールおよびスピロオキシンロール骨格は、抗てんかん活性を示しています . これは、SPIRO[シクロヘキサン-1,3'-インドリン]がけいれん性疾患の治療に潜在的に使用できることを示唆しています。
抗ウイルス活性
これらの化合物は、抗ウイルス活性を示しています . これは、SPIRO[シクロヘキサン-1,3'-インドリン]がウイルス感染の治療に潜在的に応用できることを示しています。
Safety and Hazards
When handling 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole], it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
作用機序
Target of Action
It displays a broad spectrum of biological activity, such as antimicrobial, anticancer, and anti-inflammatory activity . .
Mode of Action
It is known that the compound can switch between different isomeric states under various external factors, including light, temperature, ph, presence of metal ions, and mechanical stress . This property might play a role in its interaction with its targets and the resulting changes.
Biochemical Pathways
Given its broad spectrum of biological activity, it can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Pharmacokinetics
One study mentions that a compound with a similar structure shows pharmacokinetic properties in the treatment of a rodent malaria model . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] might also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
Given its broad spectrum of biological activity, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Action Environment
The action of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] can be influenced by various environmental factors. As a spirocyclic compound, it can switch between different isomeric states under various external factors, including light, temperature, pH, presence of metal ions, and mechanical stress . These factors might influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects.
Cellular Effects
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in gene expression and cellular metabolism . Furthermore, the compound has been found to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death.
Molecular Mechanism
The molecular mechanism of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, it has been reported to inhibit certain kinases, leading to changes in phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm.
Metabolic Pathways
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function within the cell.
特性
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCSQDBNKNGWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540206 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4740-63-0 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to access spiro[cyclohexane-1,3'-indoline] derivatives?
A: Recent research highlights several efficient methods for synthesizing these compounds. One approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. [] This one-pot reaction provides good to high yields of spiro[cyclohexane-1,3’-indoline]-2,2’-diones. Another strategy utilizes a domino Diels-Alder reaction between pinacoles and dienophiles like 3-methyleneoxindolines or 2-arylideneindane-1,3-diones in an ionic liquid, [Bmim]Br. [] This method, mediated by acetic acid, efficiently constructs spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones.
Q2: How do Grignard reagents react with spiro[cyclohexane-1,3'-indole] derivatives?
A: Studies reveal that in the presence of copper(I) chloride, spiro[cyclohexane-1,3′-3H-indole] readily reacts with Grignard reagents like methylmagnesium iodide and phenylmagnesium bromide. [] This reaction results in the formation of 2′-substituted spiro[cyclohexane-1,3′-indolines] with excellent yields. Interestingly, using phenethylmagnesium bromide as the Grignard reagent leads to the formation of 2′-phenethyl, 2′-H, and 2′-benzyl (or 2′-p-xylyl) derivatives depending on the solvent used (toluene or p-xylene). []
Q3: Can tri(n-butyl)phosphine be used to synthesize spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, tri(n-butyl)phosphine has proven to be an effective catalyst for synthesizing these compounds. Reacting isatylidene malononitriles and bis-chalcones in chloroform at 65 °C with tri(n-butyl)phosphine as a catalyst leads to functionalized spiro[cyclohexane-1,3'-indolines] with good yields and diastereoselectivity. [] Interestingly, using 3-(ethoxycarbonylmethylene)oxindoles instead of isatylidene malononitriles in this reaction results in a different regioselectivity. []
Q4: Can asymmetric synthesis be used to access enantioenriched spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, recent research demonstrates the use of chiral organocatalysis to achieve this. A synergistic catalyst system comprising a cinchona-based chiral primary amine and a BINOL-phosphoric acid facilitates the enantioselective double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones. [] This reaction produces chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones with impressive diastereo- and enantioselectivities (up to >99:1 dr and 99% ee). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



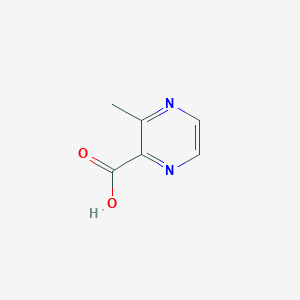

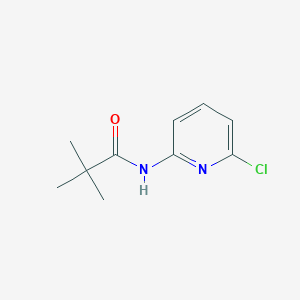
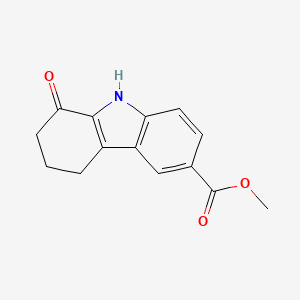
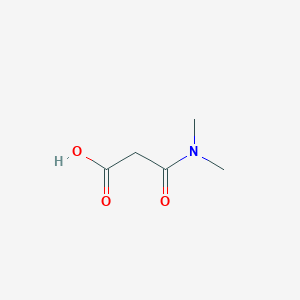
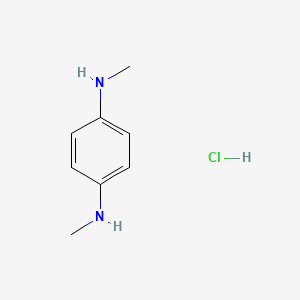
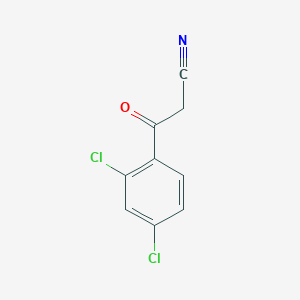

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)


